molecular formula C10H12NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

カタログ番号: B1681901
CAS番号: 1716-12-7
分子量: 187.19 g/mol
InChIキー: SMWRDNDNSFPORN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

フェニル酪酸ナトリウムは、複数のメカニズムを通じてその効果を発揮します :

    ヒストン脱アセチル化酵素阻害: ヒストン脱アセチル化酵素を阻害し、遺伝子発現の変化をもたらします。

    化学シャペロン: タンパク質が正常なコンフォメーションを維持するのに役立ち、凝集や細胞死を防ぎます。

    代謝経路: フェニル酢酸に代謝され、グルタミンと結合してフェニルアセチルグルタミンを形成し、過剰な窒素の排泄を促進します。

類似の化合物との比較

フェニル酪酸ナトリウムは、ヒストン脱アセチル化酵素阻害剤と化学シャペロンの両方としての二重の役割を果たすため、他の類似化合物と比較してユニークです . 類似の化合物には以下が含まれます。

    フェニル酢酸: フェニル酪酸ナトリウムの代謝物で、類似の特性を持っています。

    酪酸: ヒストン脱アセチル化酵素阻害活性を示す別の脂肪酸。

    バルプロ酸: 化学構造は異なりますが、同様の治療応用を持つ化合物。

結論

フェニル酪酸ナトリウムは、医学、化学、生物学において重要な応用を持つ多用途な化合物です。そのユニークな特性と作用機序により、科学研究や治療介入において貴重なツールとなっています。

生化学分析

Biochemical Properties

Sodium phenylbutyrate is rapidly metabolized to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and proteins, and the nature of these interactions is primarily metabolic, facilitating the excretion of excess nitrogen .

Cellular Effects

This compound has shown efficacy in several animal studies . It has been reported to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It also inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination .

Molecular Mechanism

This compound is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The half-life of this compound is 0.8 hours, and for its metabolite phenylacetate, it is between 1.15-1.29 hours . It is excreted in urine (80-100%) as phenylacetylglutamine . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are yet to be fully characterized.

Dosage Effects in Animal Models

This compound has shown efficacy in several animal studies . Potential side effects may limit its use for certain conditions . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

This compound is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and cofactors .

Transport and Distribution

This compound is taken orally or by nasogastric intubation as a tablet or powder

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are yet to be fully characterized. It has been reported to be a weak HDAC class I inhibitor and a small molecular chaperone .

準備方法

合成経路と反応条件

フェニル酪酸ナトリウムの調製は、通常、4-フェニル酪酸の精製に続き、ナトリウム試薬との反応を行います。 プロセスは以下のように要約できます :

    4-フェニル酪酸の精製: 工業用グレードのフェニル酪酸を、アルカリまたは酸性触媒の触媒作用の下、アルコール性溶媒中で反応させます。このステップでは、加水分解を行い、精製されたフェニル酪酸を得ます。

    フェニル酪酸ナトリウムの調製: 精製されたフェニル酪酸を、水酸化ナトリウムなどのナトリウム試薬と反応させて、フェニル酪酸ナトリウムを生成します。反応は通常、水または有機溶媒中で行われます。

工業生産方法

工業的な設定では、フェニル酪酸ナトリウムの生産は、同様のステップに従いますが、より大規模に行われます。メタノールまたはエタノールなどのアルコールを溶媒として使用することで、プロセスが環境に優しくなります。 最終生成物は高純度で得られ、多くの場合99.5%を超えます .

化学反応の分析

反応の種類

フェニル酪酸ナトリウムは、次を含むさまざまな化学反応を起こします。

    酸化: フェニル酢酸を生成するために酸化することができます。

    還元: 還元反応により、4-フェニル酪酸に戻すことができます。

    置換: ナトリウムイオンが他のカチオンに置き換えられる置換反応に関与することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

    置換: 他の塩や酸との反応により、置換を促進できます。

主な製品

    フェニル酢酸: 酸化によって生成されます。

    4-フェニル酪酸: 還元によって生成されます。

    さまざまな塩: 置換反応によって生成されます。

科学研究への応用

フェニル酪酸ナトリウムは、科学研究において幅広い用途があります :

    化学: 有機合成の試薬として、および化学シャペロンとして使用されます。

    生物学: タンパク質の折り畳みにおける役割と、ヒストン脱アセチル化酵素阻害剤として研究されています。

    医学: 尿素サイクル異常、筋萎縮性側索硬化症(ALS)の治療に使用され、がん治療や嚢胞性線維症における可能性が調査されています。

    産業: 医薬品製造や、さまざまな製剤の安定剤として使用されています。

科学的研究の応用

Sodium phenylbutyrate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a chemical chaperone.

    Biology: Studied for its role in protein folding and as a histone deacetylase inhibitor.

    Medicine: Used to treat urea cycle disorders, amyotrophic lateral sclerosis (ALS), and investigated for its potential in cancer therapy and cystic fibrosis.

    Industry: Employed in the production of pharmaceuticals and as a stabilizer in various formulations.

類似化合物との比較

Sodium phenylbutyrate is unique compared to other similar compounds due to its dual role as a histone deacetylase inhibitor and chemical chaperone . Similar compounds include:

    Phenylacetic acid: A metabolite of this compound with similar properties.

    Butyric acid: Another fatty acid with histone deacetylase inhibitory activity.

    Valproic acid: A compound with similar therapeutic applications but different chemical structure.

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and biology. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.

特性

CAS番号

1716-12-7

分子式

C10H12NaO2

分子量

187.19 g/mol

IUPAC名

sodium;4-phenylbutanoate

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);

InChIキー

SMWRDNDNSFPORN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

異性体SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

正規SMILES

C1=CC=C(C=C1)CCCC(=O)O.[Na]

外観

Solid powder

Key on ui other cas no.

1716-12-7

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

1821-12-1 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-phenylbutyrate
4-phenylbutyric acid
4-phenylbutyric acid, calcium salt
4-phenylbutyric acid, sodium salt
Ammonaps
Buphenyl
sodium 4-phenylbutanoate
sodium 4-phenylbutyrate
sodium phenylbutyrate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylbutyrate
Reactant of Route 2
Sodium phenylbutyrate
Reactant of Route 3
Reactant of Route 3
Sodium phenylbutyrate
Reactant of Route 4
Sodium phenylbutyrate
Reactant of Route 5
Reactant of Route 5
Sodium phenylbutyrate
Reactant of Route 6
Sodium phenylbutyrate
Customer
Q & A

Q1: What is the primary mechanism of action of Sodium phenylbutyrate?

A1: this compound (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]

Q2: What are some of the downstream effects of NaPB's HDAC inhibition?

A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:

  • Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
  • Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
  • Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
  • Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]

Q3: Does NaPB interact with other cellular targets besides HDACs?

A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:

  • Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
  • Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
  • Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C10H11O2Na, and its molecular weight is 186.18 g/mol. []

Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A5: Yes, several strategies have been explored to enhance this compound's formulation, including:

  • Taste-masked formulations: this compound has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like this compound granules have been developed. []
  • Co-formulation with other drugs: In the case of the drug AMX0035, this compound is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]

Q6: What is the primary route of administration for this compound?

A9: this compound is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]

Q7: What are the primary metabolic pathways of this compound?

A10: Upon ingestion, this compound is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]

Q8: Are there age-related differences in the pharmacokinetics of this compound?

A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []

Q9: What types of in vitro studies have been conducted with this compound?

A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:

  • MTT assays: To assess cell viability and proliferation. [, , , , , , ]
  • Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
  • Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]

Q10: What are some of the key findings from in vitro studies on the anticancer effects of this compound?

A10: In vitro studies have demonstrated that NaPB can:

  • Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
  • Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
  • Trigger apoptosis in cancer cells. [, , ]
  • Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]

Q11: What animal models have been used to study the effects of this compound?

A11: this compound's therapeutic potential has been explored in various animal models, including:

  • Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
  • Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]

Q12: What are some of the key findings from in vivo studies on the therapeutic effects of this compound?

A12: Animal studies have shown that NaPB can:

  • Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
  • Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
  • Lower plasma ammonia levels in models of urea cycle disorders. [, ]

Q13: What clinical trials have been conducted with this compound?

A13: this compound has been investigated in clinical trials for various conditions, including:

  • Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
  • Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
  • Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []

Q14: Are there known mechanisms of resistance to this compound?

A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:

    Q15: Have there been any specific drug delivery strategies explored to improve the targeting of this compound to specific tissues or cells?

    A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:

      Q16: Has this compound been investigated for its potential to induce an immune response?

      A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.

      Q17: What analytical methods are commonly used to characterize and quantify this compound?

      A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:

      • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify NaPB and its metabolites in biological samples. [, ]

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。